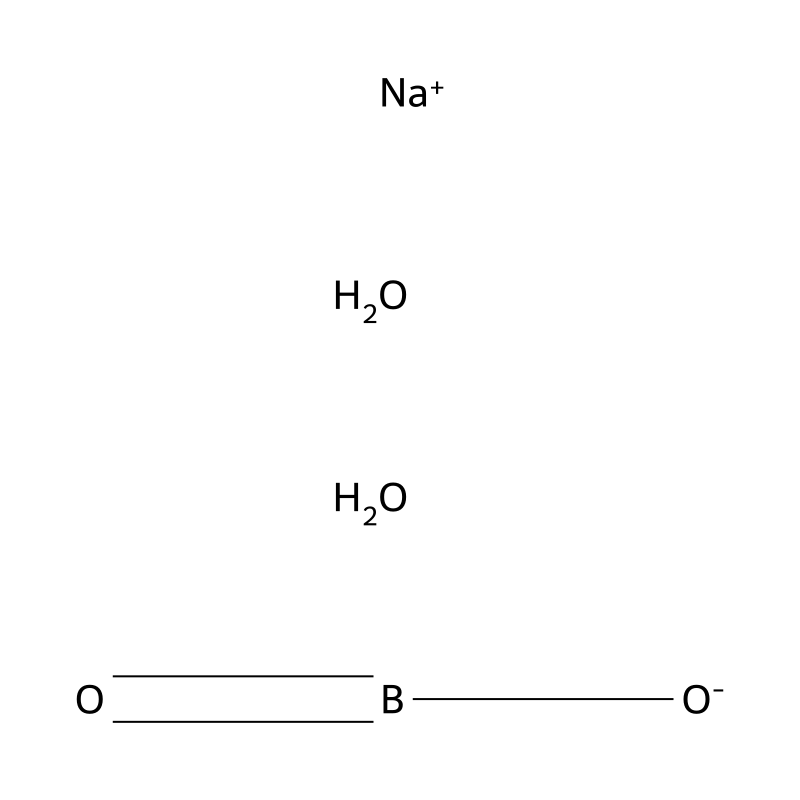Sodium metaborate dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Boron nitride nanotubes: Researchers have explored using sodium metaborate dihydrate as a boron source for the synthesis of boron nitride nanotubes through a process called mechanochemical conversion []. This technique involves grinding the material with other components under high pressure to induce a chemical reaction.
Other Research Applications
Beyond its role as a precursor material, sodium metaborate dihydrate has other potential applications in scientific research:
Crystallization studies
Due to its well-defined crystal structure and transformation behavior, sodium metaborate dihydrate can be used as a model system for studying crystallization processes []. Scientists can observe how changes in temperature, concentration, and other factors influence crystal formation and morphology.
Understanding borate behavior in aqueous solutions
Research has employed sodium metaborate dihydrate to investigate the behavior of borate ions (BO₂) in aqueous solutions []. This can provide insights into the role of boron in various chemical and biological processes.
Sodium metaborate dihydrate is an inorganic compound with the chemical formula . It consists of sodium, boron, and oxygen, and is characterized by its colorless crystalline structure. The compound is a hydrate of sodium metaborate, which can also be represented as to emphasize its relationship to the primary oxides of sodium and boron. Sodium metaborate dihydrate exhibits hygroscopic properties, meaning it can absorb moisture from the environment, which can lead to changes in its physical state and reactivity at elevated temperatures .
- Dissolution in Water: When dissolved in water, sodium metaborate dihydrate dissociates to form the tetrahydroxyborate anion :
- Electrochemical Conversion: Under electrolysis conditions, sodium metaborate can be converted to borax (sodium tetraborate) through the following reaction:
- Reduction to Sodium Borohydride: Sodium metaborate can also be reduced to sodium borohydride using magnesium hydride or through electrolytic methods:
These reactions illustrate its versatility in both organic and inorganic chemistry contexts .
Several methods exist for synthesizing sodium metaborate dihydrate:
- Direct Reaction: Combining sodium hydroxide with boric acid under controlled conditions yields sodium metaborate:
- From Ulexite: Ulexite can be processed with trona and lime to produce sodium metaborate dihydrate. This method allows for the extraction of boron from natural sources:
- Hydrothermal Synthesis: This involves heating a mixture of sodium carbonate and boric acid in water at elevated temperatures and pressures to facilitate crystallization of the dihydrate form .
Sodium metaborate dihydrate has diverse applications across various industries:
- Adhesives: It is widely used in starch-based adhesives for packaging materials due to its ability to enhance viscosity and bonding properties.
- Textile Processing: The compound stabilizes hydrogen peroxide solutions used in bleaching processes and helps neutralize acidic by-products.
- Photographic Developers: It serves as a buffering agent in photographic chemicals, ensuring consistent pH levels for optimal performance.
- Cleaning Agents: Its alkaline properties make it effective in hard-surface cleaners and laundry detergents, aiding in the removal of grease and stains.
- Oil Recovery: Sodium metaborate is being explored as an alkaline agent in enhanced oil recovery processes .
Research on the interactions of sodium metaborate dihydrate focuses primarily on its electrochemical behavior. Studies indicate that it can be effectively recycled into sodium borohydride through various electrochemical processes. This recycling is crucial for sustainable practices in hydrogen storage technologies, particularly within direct borohydride fuel cells where sodium metaborate acts as a by-product .
Sodium metaborate dihydrate shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Strong reducing agent; used in hydrogen storage. |
| Borax | Na₂B₄O₇·10H₂O | Commonly used as a cleaning agent; contains more water molecules than sodium metaborate. |
| Sodium Tetraborate | Na₂B₄O₇ | Used primarily in glass manufacturing; more complex structure than sodium metaborate. |
| Sodium Perborate | NaBO₃·1/2H₂O | Used as a bleaching agent; releases hydrogen peroxide upon decomposition. |
Sodium metaborate dihydrate is unique due to its specific hydration state and buffering capacity, making it particularly effective in adhesive formulations and textile processing compared to the other compounds listed .








